molecular formula C9H20OSi B13979075 tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane CAS No. 74812-76-3

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane

Cat. No.: B13979075
CAS No.: 74812-76-3
M. Wt: 172.34 g/mol
InChI Key: LVIJNUXOOJOFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane is a chemical compound with the molecular formula C9H18OSi. It is an aliphatic terminal alkyne and is known for its applications in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with propargyl alcohol. The reaction typically occurs in the presence of a base such as imidazole and a solvent like methylene chloride. The reaction conditions involve maintaining a low temperature to ensure the selectivity and yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The prop-1-en-2-yl group can participate in reactions with nucleophiles, while the tert-butyl(dimethyl)silyl group provides steric protection and stability to the molecule. These interactions facilitate the formation of desired products in synthetic reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(2-propynyloxy)silane
  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilane

Uniqueness

tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane is unique due to its combination of a prop-1-en-2-yl group and a tert-butyl(dimethyl)silyl group. This combination provides both reactivity and stability, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of steric protection and functional group reactivity, which is advantageous in various chemical reactions .

Properties

IUPAC Name

tert-butyl-dimethyl-prop-1-en-2-yloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSi/c1-8(2)10-11(6,7)9(3,4)5/h1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJNUXOOJOFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450808
Record name tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74812-76-3
Record name tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.